![molecular formula C8H15ClN2O B2447716 5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride CAS No. 2490435-84-0](/img/structure/B2447716.png)
5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride
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Description
5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride is a chemical compound. It is a derivative of 3-azabicyclo[3.3.1]nonane, which is a synthetically attractive compound .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.3.1]nonane derivatives, which are similar to 5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride, can be achieved directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields .Chemical Reactions Analysis
The chemical reactions involving 3-azabicyclo[3.3.1]nonane derivatives, which are similar to 5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride, involve a carbenium ion reacting with a nitrile group, followed by subsequent events . This is part of the Ritter reaction, which is one of the more versatile reactions in organic synthesis .Scientific Research Applications
- Chiral Compound : Enantiomerically pure 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-ones have been synthesized as chiral substrates for selective photochemical reactions in solution .
- ChemicalBook : Provides detailed information on the chemical properties, melting point, boiling point, density, molecular formula, and toxicity of 5-amino-3-azabicyclo[3.3.1]nonan-2-one hydrochloride .
- Basic Side Chains : Compounds with basic side chains attached to the amino substituent of the bridgehead atom show promise .
- Aromatic Cores and Polar Linkers : Many antimalarials consist of an aromatic core with an aliphatic side chain containing a basic center linked via a polar linker .
Antiprotozoal Activities
Chirality in Photoreactions
Chemical Properties and Structure
Drug Development
Mechanism of Action Studies
Drug Discovery Challenges
properties
IUPAC Name |
5-amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-8-3-1-2-6(4-8)7(11)10-5-8;/h6H,1-5,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEUNQGRXDNDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(CNC2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride |
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